6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine
CAS No.: 1958106-07-4
Cat. No.: VC5771006
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.47
* For research use only. Not for human or veterinary use.
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine - 1958106-07-4](/images/structure/VC5771006.png)
Specification
CAS No. | 1958106-07-4 |
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Molecular Formula | C6H3BrClN3 |
Molecular Weight | 232.47 |
IUPAC Name | 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C6H3BrClN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H |
Standard InChI Key | UGDBNHAYHKDWES-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C(C=NN21)Cl)Br |
Introduction
Structural and Chemical Properties of 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine core consists of a fused pyrazole and pyrimidine ring system, with bromine and chlorine substituents at positions 6 and 3, respectively. This regioisomeric arrangement distinguishes it from analogues like 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine (CAS: 1314893-92-9), underscoring the importance of substitution patterns in modulating electronic and steric properties .
Physicochemical Characteristics
Key physicochemical data for 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine are summarized below:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 232.47 g/mol | |
Physical Form | Light yellow solid | |
Storage Conditions | 0–8°C | |
Hazard Statements | H302, H315, H319 (harmful if swallowed, skin/eye irritation) |
The compound’s halogen substituents enhance electrophilicity, making it a reactive intermediate for further functionalization . Its low-temperature storage requirements suggest sensitivity to thermal degradation.
Synthetic Routes and Functionalization Strategies
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents like β-diketones or β-enaminones . For 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine, synthetic approaches remain underreported, but analogous methods provide a framework for discussion.
Cyclocondensation with Halogenated Reagents
Portilla and colleagues demonstrated that β-enaminones react with 3-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines, with halogenated substituents introduced via electrophilic precursors . For example, using brominated β-enaminones could yield bromo-substituted derivatives at position 6, while chlorinated reagents might install chlorine at position 3 . A hypothetical synthesis route is illustrated below:
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Formation of β-Enaminone Intermediate:
Reaction of a brominated diketone with an amine generates a β-enaminone with a bromine atom at the β-position. -
Cyclocondensation:
Heating the β-enaminone with 3-amino-5-chloropyrazole in the presence of facilitates ring closure and introduces chlorine at position 3 .
This method aligns with protocols for related compounds, though yields and reaction conditions for 6-bromo-3-chloro derivatives require empirical optimization .
Post-Functionalization Techniques
Halogen atoms at positions 3 and 6 enable cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups, enhancing structural diversity . For instance, palladium-catalyzed borylation could replace bromine with a boronic ester, enabling further derivatization .
Applications in Materials Science
Pyrazolo[1,5-a]pyrimidines exhibit tunable photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) . The bromine and chlorine substituents in 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine may alter conjugation lengths and emission spectra, though experimental data are lacking.
Challenges and Future Directions
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Synthetic Optimization: Current methods for halogenated pyrazolo[1,5-a]pyrimidines suffer from moderate yields (e.g., 64% in DDQ-mediated oxidations) . Flow chemistry or microwave-assisted synthesis could improve efficiency.
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Biological Profiling: Prioritize in vitro screening against kinase panels and cancer cell lines to identify lead candidates.
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Materials Characterization: Investigate the compound’s electronic properties via cyclic voltammetry and UV-Vis spectroscopy.
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